molecular formula C9H8N2O B107274 7-Aminoquinolin-8-ol CAS No. 18472-06-5

7-Aminoquinolin-8-ol

Cat. No.: B107274
CAS No.: 18472-06-5
M. Wt: 160.17 g/mol
InChI Key: VAKRMUBGTNPWBV-UHFFFAOYSA-N
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Description

7-Aminoquinolin-8-ol is a nitrogen-containing heterocyclic compound derived from quinoline. It is structurally characterized by an amino group at the seventh position and a hydroxyl group at the eighth position on the quinoline ring. This compound is known for its pale yellow solid appearance and has significant applications in various fields, including medicinal chemistry and organic synthesis.

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for 7-Aminoquinolin-8-ol is not specified in the search results, it’s worth noting that compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Safety and Hazards

According to the safety data sheet, 7-Aminoquinolin-8-ol causes serious eye irritation, skin irritation, and may cause respiratory irritation. It is suspected of causing genetic defects and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinolin-8-ol typically involves the nitration of quinoline to produce a mixture of nitro derivatives, followed by reduction. The nitration process yields both 5-nitroquinoline and 8-nitroquinoline, which are separated by distillation and sublimation. The 8-nitroquinoline is then reduced using tin powder in the presence of hydrochloric acid to form 8-aminoquinoline . Another method involves the amination of 8-chloroquinoline using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalytic hydrogenation for the reduction step is also common in industrial settings to achieve higher purity and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Aminoquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present on the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: 7-Aminoquinolin-8-ol is unique due to the presence of both amino and hydroxyl groups on the quinoline ring, which provides it with distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications in synthesis and medicinal chemistry compared to its analogs.

Properties

IUPAC Name

7-aminoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKRMUBGTNPWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)N)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512717
Record name 7-Aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18472-06-5
Record name 7-Aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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